molecular formula C11H7BrN2 B11865861 4-Bromo-6-methylquinoline-3-carbonitrile

4-Bromo-6-methylquinoline-3-carbonitrile

Cat. No.: B11865861
M. Wt: 247.09 g/mol
InChI Key: PGSHOPYEADOAQD-UHFFFAOYSA-N
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Description

4-Bromo-6-methylquinoline-3-carbonitrile is a chemical compound with the molecular formula C11H7BrN2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-methylquinoline-3-carbonitrile typically involves the bromination of 6-methylquinoline-3-carbonitrile. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles to laboratory-scale synthesis, with optimizations for cost and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-methylquinoline-3-carbonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can modify the quinoline ring structure.

Scientific Research Applications

4-Bromo-6-methylquinoline-3-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.

    Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

    Material Science: It can be used in the synthesis of organic materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylquinoline-3-carbonitrile and its derivatives depends on their specific biological targets. In medicinal chemistry, these compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways involved can vary widely based on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

    4-Bromoquinoline-3-carbonitrile: Similar structure but lacks the methyl group at the 6-position.

    6-Methylquinoline-3-carbonitrile: Similar structure but lacks the bromine atom at the 4-position.

Uniqueness

4-Bromo-6-methylquinoline-3-carbonitrile is unique due to the presence of both the bromine atom and the methyl group, which can influence its reactivity and biological activity. This combination of substituents can provide distinct properties compared to other quinoline derivatives.

Properties

Molecular Formula

C11H7BrN2

Molecular Weight

247.09 g/mol

IUPAC Name

4-bromo-6-methylquinoline-3-carbonitrile

InChI

InChI=1S/C11H7BrN2/c1-7-2-3-10-9(4-7)11(12)8(5-13)6-14-10/h2-4,6H,1H3

InChI Key

PGSHOPYEADOAQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=CN=C2C=C1)C#N)Br

Origin of Product

United States

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